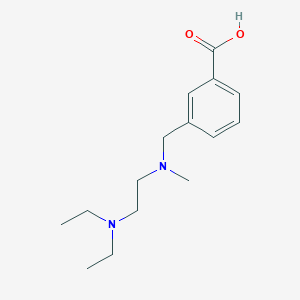![molecular formula C12H15N3 B1468423 2-[(3-氨基吡咯烷-1-基)甲基]苯腈 CAS No. 1250066-39-7](/img/structure/B1468423.png)
2-[(3-氨基吡咯烷-1-基)甲基]苯腈
描述
2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学:吡咯烷衍生物作为治疗剂
吡咯烷环是“2-[(3-氨基吡咯烷-1-基)甲基]苯腈”的核心结构,在药物化学中是一种通用的支架。 它以存在于具有多种治疗特性的生物活性化合物中而闻名,包括抗精神病药、β-肾上腺素受体拮抗剂、抗焦虑药和抗癌活性 。 该化合物抑制 HIV-1 逆转录酶和细胞 DNA 聚合酶蛋白激酶的能力进一步突出了它在药物发现和开发方面的潜力 .
生物技术:酶抑制和激活
在生物技术研究中,该化合物的氨基吡咯烷部分可用于调节酶活性。 例如,它可以作为合成酶抑制剂或激活剂的构建块,这对于理解代谢途径和开发新的生物技术应用至关重要 .
药物研究:药物开发
“2-[(3-氨基吡咯烷-1-基)甲基]苯腈”可以作为合成新型药物的先导化合物。 其结构特征使其适合开发第二代临床候选药物,这些候选药物具有改善的理化性质和减少的副作用,例如降低的 hERG 抑制活性,这对心脏安全至关重要 .
化学合成:杂环的构建块
该化合物的结构非常适合用于化学合成,特别是在构建复杂杂环方面。 它可以进行各种化学转化以创建新的吡咯烷衍生物,这些衍生物是合成天然产物和药物的宝贵中间体 .
工业应用:材料科学
虽然没有直接引用“2-[(3-氨基吡咯烷-1-基)甲基]苯腈”的具体工业应用,但其化学结构表明它在材料科学领域具有潜在用途。 例如,其衍生物可用于设计有机半导体或用作催化体系中的配体 .
环境应用:分析化学
在环境应用中,特别是分析化学中,该化合物可用于合成用于检测和量化污染物的试剂。 其含氮杂环可能与特定环境污染物选择性地相互作用,有助于识别和测量这些污染物 .
作用机制
Target of Action
The primary target of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1 .
Mode of Action
2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile interacts with its target, Dipeptidyl peptidase 4, by binding to the active site of the enzyme . This interaction inhibits the activity of the enzyme, leading to an increase in the levels of incretins .
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 leads to an increase in the levels of incretins, particularly GLP-1 . GLP-1 is involved in the regulation of glucose metabolism. It stimulates the secretion of insulin, inhibits glucagon secretion, and slows gastric emptying .
Result of Action
The molecular and cellular effects of the action of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile include an increase in the levels of incretins, stimulation of insulin secretion, inhibition of glucagon secretion, and slowing of gastric emptying . These effects contribute to the regulation of glucose metabolism.
生化分析
Biochemical Properties
2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and function. For instance, it has been observed to interact with certain enzymes, leading to either inhibition or activation of their catalytic activities . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways, which are essential for maintaining cellular homeostasis and responding to external stimuli.
Molecular Mechanism
The molecular mechanism of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile involves its binding interactions with biomolecules. The compound can bind to specific proteins and enzymes, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can have both immediate and long-term effects on cells, depending on the duration of exposure and the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism is an important aspect of its overall biochemical profile, influencing its activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-7-10-3-1-2-4-11(10)8-15-6-5-12(14)9-15/h1-4,12H,5-6,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEXYPJNCYZJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)




![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid](/img/structure/B1468351.png)

![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)

![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)

![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)
